Cas no 3416-59-9 (2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione)

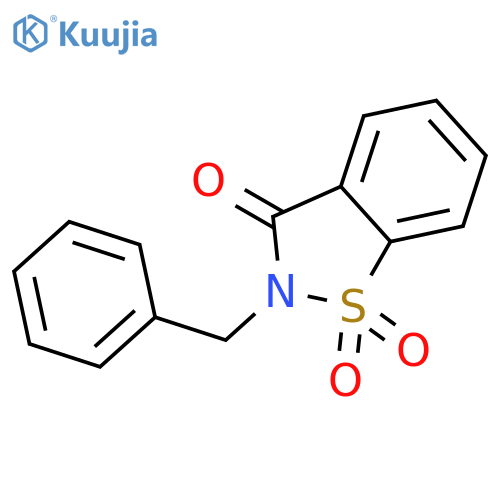

3416-59-9 structure

商品名:2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 化学的及び物理的性質

名前と識別子

-

- 2-benzyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide

- 2-benzyl-1,1-dioxo-1,2-benzothiazol-3-one

- 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

- 1,2-Benzisothiazolin-3(2H)-one, 2-benzyl-, 1,1-dioxide

- 1,2-Benzisothiazolin-3-one, 2-benzyl-, 1,1-dioxide

- 2-(Phenylmethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- AI3-04138

- BRN 0241294

- ChemDiv1_003368

- N-benzyl saccharin

- N-benzyl-1,2-benzisothiazole-1,1-dioxide-3-one

- NSC39139

- 2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

- 3416-59-9

- 2-benzyl-2,3-dihydro-1

- AKOS000568894

- Oprea1_665450

- 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide #

- 1,2-Benzisothiazolin-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

- Oprea1_454622

- STL259805

- 2-Benzylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide

- AB00102361-01

- BDBM50242146

- F0910-1392

- NS-00076

- HMS3450N12

- CS-0269953

- 2-Benzyl-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one

- N-(Phenylmethyl)saccharin

- V7GV6HG8MA

- Cambridge id 6077082

- EN300-7536416

- 2-BENZYL-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE

- 4-27-00-02658 (Beilstein Handbook Reference)

- NSC-39139

- 2-BENZYL-1??,2-BENZOTHIAZOLE-1,1,3-TRIONE

- E?,2-benzothiazole-1,1,3-trione

- SR-01000431821

- DTXSID80187762

- SR-01000431821-1

- NSC 39139

- HMS596J02

- CHEMBL443760

- SCHEMBL1172438

- Z18754956

-

- インチ: InChI=1S/C14H11NO3S/c16-14-12-8-4-5-9-13(12)19(17,18)15(14)10-11-6-2-1-3-7-11/h1-9H,10H2

- InChIKey: JLGPMOJYECOCEP-UHFFFAOYSA-N

- ほほえんだ: c1ccc(cc1)CN2C(=O)c3ccccc3S2(=O)=O

計算された属性

- せいみつぶんしりょう: 273.04603

- どういたいしつりょう: 273.04596439g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 448

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 62.8Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 474.9±38.0 °C at 760 mmHg

- フラッシュポイント: 241.0±26.8 °C

- PSA: 54.45

- LogP: 3.05000

- じょうきあつ: 0.0±1.2 mmHg at 25°C

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0910-1392-30mg |

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

3416-59-9 | 90%+ | 30mg |

$119.0 | 2023-11-21 | |

| Life Chemicals | F0910-1392-100mg |

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

3416-59-9 | 90%+ | 100mg |

$248.0 | 2023-11-21 | |

| Life Chemicals | F0910-1392-25mg |

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

3416-59-9 | 90%+ | 25mg |

$109.0 | 2023-11-21 | |

| Enamine | EN300-7536416-0.05g |

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

3416-59-9 | 95.0% | 0.05g |

$353.0 | 2025-03-21 | |

| Life Chemicals | F0910-1392-10μmol |

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

3416-59-9 | 90%+ | 10μmol |

$69.0 | 2023-11-21 | |

| A2B Chem LLC | AI86579-1mg |

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

3416-59-9 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AI86579-1g |

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

3416-59-9 | >95% | 1g |

$392.00 | 2024-04-20 | |

| A2B Chem LLC | AI86579-500mg |

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

3416-59-9 | >95% | 500mg |

$302.00 | 2024-04-20 | |

| Life Chemicals | F0910-1392-15mg |

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

3416-59-9 | 90%+ | 15mg |

$89.0 | 2023-11-21 | |

| Life Chemicals | F0910-1392-50mg |

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

3416-59-9 | 90%+ | 50mg |

$160.0 | 2023-11-21 |

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

3416-59-9 (2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione) 関連製品

- 15448-99-4(2-Methyl-1,1-dioxo-1,2-benzothiazol-3-one)

- 7499-96-9(2-butyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量